molecular formula C6H10N2O2 B12343247 1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione CAS No. 6299-61-2

1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione

Katalognummer: B12343247
CAS-Nummer: 6299-61-2
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: KKMULICUOLXREQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with two methyl groups at positions 1 and 5, and two keto groups at positions 2 and 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione can be synthesized through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyldihydropyrimidine-2,4(1h,3h)-dione: Similar structure but with methyl groups at positions 1 and 3.

    1,5-Dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione: Similar structure but with additional hydrogenation at positions 3 and 4.

Uniqueness

1,5-Dimethyldihydropyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of two keto groups

Eigenschaften

CAS-Nummer

6299-61-2

Molekularformel

C6H10N2O2

Molekulargewicht

142.16 g/mol

IUPAC-Name

1,5-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)

InChI-Schlüssel

KKMULICUOLXREQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(C(=O)NC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.